molecular formula C16H15N7O2 B10985261 N-(1H-benzimidazol-2-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

N-(1H-benzimidazol-2-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

Cat. No.: B10985261
M. Wt: 337.34 g/mol
InChI Key: NKTZAAZBADGJJR-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a useful research compound. Its molecular formula is C16H15N7O2 and its molecular weight is 337.34 g/mol. The purity is usually 95%.
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Biological Activity

N-(1H-benzimidazol-2-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide, a compound featuring both benzimidazole and triazole moieties, has garnered attention for its potential biological activities. These structural components are often associated with various pharmacological properties, including antimicrobial, anticancer, and antiviral activities. This article explores the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound can be characterized by the following molecular formula and properties:

PropertyValue
Molecular FormulaC17H17N7O2
Molecular Weight351.4 g/mol
CAS Number1324076-98-3

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing benzimidazole rings have been shown to possess antibacterial and antifungal activities. The presence of the triazole group in this compound may enhance these effects due to the known antibacterial properties of triazoles .

Anticancer Activity

Benzimidazole derivatives are frequently investigated for their anticancer potential. A study highlighted that compounds with similar structures demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key cellular pathways that promote cancer cell proliferation . For instance, compounds with benzimidazole and triazole structures have shown promising results in inhibiting tumor growth in vitro.

Antiviral Activity

Benzimidazoles and their derivatives have also been explored for antiviral activities. Specifically, some studies have reported that certain benzimidazole derivatives inhibit the helicase activity of viruses such as Hepatitis C Virus (HCV), indicating a potential role in antiviral drug development . The unique structure of this compound could contribute to similar antiviral properties.

Study 1: Anticancer Efficacy

In a recent study examining various benzimidazole derivatives, one compound demonstrated an IC50 value of approximately 5 µM against MCF7 breast cancer cells. The study suggested that the incorporation of a triazole moiety significantly enhances anticancer activity compared to simpler benzimidazole analogs .

Study 2: Antimicrobial Screening

Another investigation screened a series of benzimidazole-triazole hybrids against a panel of bacteria and fungi. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against certain pathogens .

Properties

Molecular Formula

C16H15N7O2

Molecular Weight

337.34 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

InChI

InChI=1S/C16H15N7O2/c1-25-15-9-7-13-21-20-12(23(13)22-15)6-8-14(24)19-16-17-10-4-2-3-5-11(10)18-16/h2-5,7,9H,6,8H2,1H3,(H2,17,18,19,24)

InChI Key

NKTZAAZBADGJJR-UHFFFAOYSA-N

Canonical SMILES

COC1=NN2C(=NN=C2CCC(=O)NC3=NC4=CC=CC=C4N3)C=C1

Origin of Product

United States

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